N-(3-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide
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Overview
Description
N-(3-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group, a 3-chlorobenzyl group, and an N-ethylphenylsulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine under suitable conditions.
Substitution with 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using a 3-chlorobenzyl halide.
Introduction of N-Ethylphenylsulfonamido Group: The N-ethylphenylsulfonamido group can be introduced by reacting the intermediate compound with N-ethylphenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The 3-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-(3-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
- N-(3-chlorobenzyl)-3-(N-ethylphenylsulfonamido)furan-2-carboxamide
- N-(3-chlorobenzyl)-3-(N-ethylphenylsulfonamido)pyrrole-2-carboxamide
Uniqueness
N-(3-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is unique due to the combination of its functional groups and the presence of the thiophene ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the thiophene ring may enhance its electronic properties, making it more suitable for certain applications compared to its furan or pyrrole analogs.
Properties
IUPAC Name |
3-[benzenesulfonyl(ethyl)amino]-N-[(3-chlorophenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-2-23(28(25,26)17-9-4-3-5-10-17)18-11-12-27-19(18)20(24)22-14-15-7-6-8-16(21)13-15/h3-13H,2,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOBIOXLQWWGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)NCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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